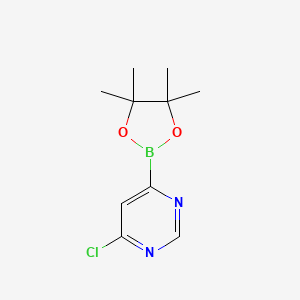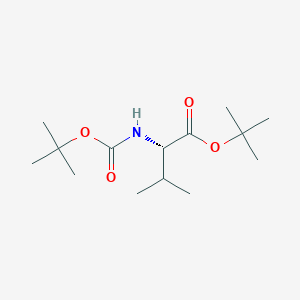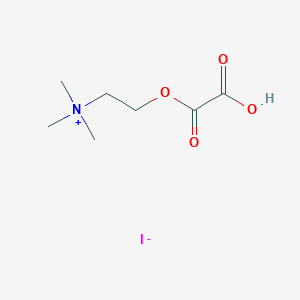![molecular formula C9H8BrFO2 B12840149 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a benzo[d][1,3]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of a precursor compound. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzo[d][1,3]dioxine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as minimizing the generation of toxic byproducts, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-(Bromomethyl)-6-chloro-4H-benzo[d][1,3]dioxine: Similar in structure but with a chlorine atom instead of a fluorine atom.
8-(Bromomethyl)-6-methyl-4H-benzo[d][1,3]dioxine: Contains a methyl group instead of a fluorine atom.
8-(Bromomethyl)-6-nitro-4H-benzo[d][1,3]dioxine: Features a nitro group in place of the fluorine atom.
Uniqueness
The presence of the fluorine atom in 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H8BrFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
InChI Key |
YBWPAZHDTISTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CBr)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)








